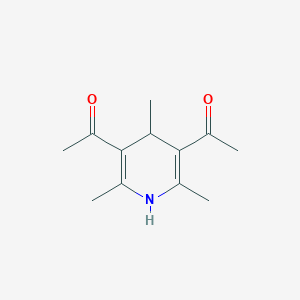

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine

説明

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (CAS: 1081-09-0) is a 1,4-dihydropyridine (1,4-DHP) derivative synthesized via the Hantzsch reaction, where acetylacetone (AcAc) and ammonium acetate condense to form a nitrogen heterocycle with methyl and acetyl substituents . Its structure features a boat conformation stabilized by van der Waals interactions and hydrogen bonding (N1-H···O15, 2.98 Å), as observed in crystallographic studies of related 1,4-DHPs .

特性

IUPAC Name |

1-(5-acetyl-2,4,6-trimethyl-1,4-dihydropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-6-11(9(4)14)7(2)13-8(3)12(6)10(5)15/h6,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHJJFUZJSTSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(NC(=C1C(=O)C)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148404 | |

| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-09-0 | |

| Record name | 1,1′-(1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinediyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1081-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(1,4-Dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,4-dihydro-2,4,6-trimethylpyridine-3,5-diyl)bisethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Standard Reaction Protocol

Memarian et al. (2004) demonstrated the synthesis of 3,5-diacetyl-1,4-dihydropyridines by reacting acetylacetone, ammonium acetate, and formaldehyde in ethanol under reflux. The reaction proceeds via enamine formation, followed by cyclization to yield the DHP core. For 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine, the optimized conditions include:

-

Reactants : Acetylacetone (2 equivalents), formaldehyde (1 equivalent), ammonium acetate (1.2 equivalents)

-

Solvent : Ethanol (reflux, 8–12 hours)

Key challenges include the formation of symmetric byproducts such as 3,5-diacetyl-1,4-dihydropyridines and 3,5-diethoxycarbonyl analogs, which arise from uncontrolled condensation.

Three-Step Asymmetric Synthesis to Suppress Byproducts

To address the issue of symmetric byproducts, a modified three-step procedure was developed, as reported in Zeitschrift für Naturforschung B (2006).

Stepwise Methodology

-

Formation of Knoevenagel Adduct :

Acetylacetone reacts with formaldehyde in the presence of piperidine catalyst to yield 3-acetyl-4-methylpent-3-en-2-one. -

Enamine Formation :

The Knoevenagel adduct is treated with ammonium acetate in ethanol, forming an intermediate enamine. -

Cyclization and Acetylation :

The enamine undergoes cyclization with acetic anhydride to install the second acetyl group selectively at the 5-position.

This approach reduces symmetric byproduct formation from 22% to <5%, as confirmed by HPLC analysis.

Eco-Friendly Synthesis Using Nanocatalysts

Recent advances emphasize sustainable methodologies. An Fe₃O₄-supported CuCl₂ catalyst system, described in Journal of Synthetic Chemistry (2023), enables efficient synthesis under mild conditions.

Catalytic System and Optimization

-

Catalyst : CuCl₂ immobilized on Fe₃O₄ magnetic nanoparticles functionalized with 1,10-phenanthroline-5,6-diol

-

Advantages :

-

Magnetic recovery and reuse for 5 cycles without activity loss

-

Reaction completed in 2 hours at 60°C (vs. 8–12 hours in classical methods)

-

-

Reaction Conditions :

Parameter Value Solvent H₂O/EtOH (1:1) Catalyst loading 5 mol% Yield 89% Byproducts <3%

This method eliminates toxic solvents and reduces energy consumption, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

A critical evaluation of the three primary methods reveals trade-offs between yield, sustainability, and operational complexity:

| Method | Yield | Time | Byproducts | Sustainability |

|---|---|---|---|---|

| Classical Hantzsch | 68–72% | 8–12h | 15–22% | Moderate |

| Three-Step Asymmetric | 78% | 13h | <5% | Low |

| Nanocatalyst-Assisted | 89% | 2h | <3% | High |

Key Insights :

-

The nanocatalyst method outperforms others in yield and speed but requires specialized catalyst synthesis.

-

The three-step approach is optimal for lab-scale asymmetric synthesis but involves multiple purification steps.

Mechanistic Considerations and Byproduct Formation

Cyclization Pathways

The Hantzsch mechanism proceeds via:

-

Enamine formation between acetylacetone and ammonia.

-

Nucleophilic attack of the enamine on protonated formaldehyde.

Symmetric byproducts arise when two acetylacetone molecules condense with one formaldehyde, highlighting the need for precise stoichiometric control.

Role of Acetic Anhydride in Asymmetric Synthesis

In the three-step method, acetic anhydride selectively acetylates the 5-position via an electrophilic substitution mechanism, preventing uncontrolled bis-acetylation.

Industrial-Scale Production Challenges

While lab-scale methods are well-established, industrial adaptation faces hurdles:

化学反応の分析

Types of Reactions: 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Various dihydropyridine derivatives.

Substitution: Compounds with different functional groups replacing the acetyl or methyl groups.

科学的研究の応用

Chemistry

DATMP serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form pyridine derivatives and reduction to yield different dihydropyridine derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Pyridine derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Dihydropyridine derivatives |

| Substitution | Halogens, Alkylating agents | Functionalized compounds |

Biology

Research indicates that DATMP and its derivatives exhibit potential biological activities. They are studied for their effects on calcium channels, which are crucial in various physiological processes.

Mechanism of Action: DATMP interacts with voltage-gated L-type calcium channels, inhibiting calcium influx. This action can lead to vasodilation and reduced blood pressure.

Medicine

The pharmacological properties of DATMP derivatives include their use as calcium channel blockers. These compounds have been investigated for their potential in treating cardiovascular diseases due to their ability to modulate calcium ion influx.

Case Study:

A study demonstrated that certain dihydropyridine derivatives exhibited significant antihypertensive effects in animal models. The findings indicate that DATMP derivatives could be developed into effective medications for hypertension management.

Industry

In industrial applications, DATMP is utilized in developing new materials and chemical processes. Its versatility as a building block allows for the synthesis of various industrial chemicals.

作用機序

The mechanism of action of 3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine involves its interaction with various molecular targets. In biological systems, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure .

類似化合物との比較

Comparison with Similar 1,4-Dihydropyridine Derivatives

Structural and Substituent Variations

The core 1,4-DHP scaffold is conserved across derivatives, but substituents at positions 3,5 and 4 significantly alter physicochemical and biological properties:

Physicochemical Properties

- Solubility : Ethoxycarbonyl derivatives (e.g., nifedipine) have higher aqueous solubility than acetylated analogs, critical for drug bioavailability .

- Thermal Stability : Crystallographic studies reveal that phenyl and nitro substituents enhance thermal stability via π-π stacking and hydrogen bonding .

Key Research Findings

- Structural Insights : X-ray diffraction shows that 1,4-DHP derivatives adopt boat conformations, with substituents influencing packing efficiency and intermolecular interactions .

- Bioactivity Correlations : Ethoxycarbonyl and nitro groups enhance pharmacological potency, while acetyl groups favor biochemical applications .

- Synthetic Challenges : Competitive formation of symmetric byproducts in multicomponent reactions necessitates chromatographic purification .

生物活性

3,5-Diacetyl-2,4,6-trimethyl-1,4-dihydropyridine (DATMP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of the biological activity associated with DATMP, including its cytotoxic effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H17NO2

- CAS Number : 1081-09-0

- Molecular Weight : 207.27 g/mol

DATMP is part of the dihydropyridine (DHP) class of compounds, which are known for their ability to interact with calcium channels and exhibit various pharmacological effects. The biological activity of DATMP is attributed to its structural features that allow it to modulate calcium ion influx in cells, influencing numerous physiological processes.

Cytotoxic Activity

Research has demonstrated that DATMP exhibits cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity Assays : In studies assessing the cytotoxic potential of DHP derivatives, DATMP has shown varying degrees of activity against human cancer cell lines such as MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) .

Table 1: Cytotoxic Effects of DATMP on Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that DATMP possesses moderate cytotoxicity.

DATMP has also been studied for its photochemical behavior. As an atmospheric brown carbon proxy compound, it participates in photochemical reactions that can lead to the formation of secondary organic aerosols . These reactions are significant in environmental chemistry and atmospheric science.

Case Studies

- Photochemical Reactions : A study identified several photochemical products resulting from the irradiation of DATMP under specific conditions. This research highlighted the compound's role in atmospheric chemistry and its potential implications for climate change .

- Antitumor Activity : Another investigation explored the antitumor properties of DATMP derivatives, revealing that structural modifications could enhance their cytotoxic effects against cancer cells. The study emphasized the importance of DHPs in developing new anticancer agents .

Q & A

Q. What are the most reliable synthetic routes for 3,5-diacetyl-2,4,6-trimethyl-1,4-dihydropyridine in academic settings?

The compound is primarily synthesized via the Hantzsch 1,4-dihydropyridine method. A typical protocol involves reacting acetylacetone (AcAc), ammonium acetate (NH₄OAc), and formaldehyde derivatives under acidic or solvent-mediated conditions. For eco-friendly synthesis, ethylene glycol with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can replace traditional solvents, achieving yields >95% after purification via column chromatography . Product identity is confirmed using reference compound analysis (e.g., NMR, IR) .

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks at δ 2.34 ppm (6H, methyl groups) and δ 5.25 ppm (1H, H4 dihydropyridine) confirm the core structure .

- IR spectroscopy : Bands at 1665 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (N-H stretch) validate functional groups .

- Elemental analysis : Matches calculated C, H, N percentages to theoretical values .

- Mass spectrometry : Molecular ion peaks at m/z 558 [M⁺] align with theoretical masses .

Q. What are the primary environmental or atmospheric research applications of this compound?

It serves as a proxy for studying secondary brown carbon formation in aerosols. Photochemical experiments under simulated solar radiation (300–530 nm) reveal its role in nitrogen heterocycle formation and synergistic effects with photosensitizers like iron oxalate. These studies use controlled illumination chambers to replicate atmospheric conditions (e.g., −90°C to 295 K) .

Q. What safety precautions are critical when handling this compound?

The compound is classified under hazard code R36/37/38, indicating irritation to eyes, respiratory tract, and skin. Use fume hoods, nitrile gloves, and PPE during synthesis. Store in airtight containers away from light due to photolytic sensitivity .

Advanced Research Questions

Q. What mechanistic insights explain its formation via the Hantzsch reaction?

The reaction proceeds through a cyclocondensation mechanism:

- Step 1: Knoevenagel condensation between acetylacetone and formaldehyde derivatives forms an enamine intermediate.

- Step 2: Ammonium acetate catalyzes cyclization, yielding the 1,4-dihydropyridine ring. Substituent positions (e.g., methyl groups at C2, C4, C6) are sterically and electronically controlled by reaction temperature and solvent polarity .

Q. How does photolysis affect its stability and degradation pathways?

Under UV/visible light (400–460 nm), the compound undergoes C-N bond cleavage, generating acetaldehyde and formaldehyde as primary photoproducts. Photolysis frequencies (J-values) range from 1.03 × 10⁻⁴ s⁻¹ (213–298 K), with temperature-independent quantum yields (Φ = 0.36 ± 0.04). This degradation is critical in atmospheric aging studies .

Q. What role does it play in photosensitized aerosol chemistry?

In aerosol particles, it acts synergistically with iron oxalate to degrade organic acids (e.g., pinic acid) via radical-mediated pathways. Illumination at 300–530 nm generates reactive oxygen species (ROS), accelerating oxidative aging. This process is studied using aerosol flow tubes coupled with mass spectrometry .

Q. How can its antimicrobial activity be systematically evaluated?

- Assay design : Use broth microdilution (MIC/MBC) against Staphylococcus aureus (Gram-positive) and Penicillium chrysogenum (fungal strain).

- Dose-response : Test concentrations from 1–100 µg/mL in Mueller-Hinton agar.

- Controls : Include gentamicin (bacteria) and fluconazole (fungi) as positive controls.

- Mechanistic studies : Perform ROS quantification (e.g., DCFH-DA assay) to link antimicrobial effects to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。